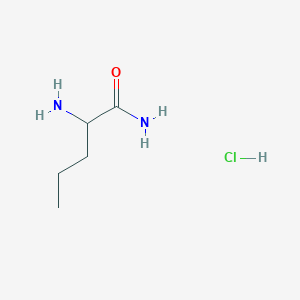
2-Aminopentanamide hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Subheading: Neuroprotection from Spider Venom Compound
2-Aminopentanamide hydrochloride, specifically referred to as 2-amino-5-ureidopentanamide (FrPbAII) derived from Parawixia bistriata spider venom, has been identified as a neuroprotective compound. It inhibits synaptosomal GABA uptake in a dose-dependent manner and shows selectivity for GABA and glycine transporters, with minimal impact on monoamines or glutamate transporters. Notably, it can cross the blood-retina barrier and protect retinal layers under ischemic conditions, suggesting potential applications in neuropharmacology and therapeutic developments (Beleboni et al., 2006).
Antiviral Activity
Subheading: Potential in Treating Viral Infections
Research on similar compounds, such as hydroxychloroquine which shares a mechanism of action with chloroquine, has shown promise in treating viral infections. Although not directly linked to 2-Aminopentanamide hydrochloride, this research highlights the potential of related compounds in antiviral applications, especially in light of the COVID-19 pandemic. These studies emphasize the importance of exploring the antiviral properties of similar compounds (Yao et al., 2020).
Role in HIV Protease Inhibition
Subheading: Inhibiting HIV Protease
Compounds with a structure similar to 2-Aminopentanamide hydrochloride have been used in developing HIV protease inhibitors. For example, L-735,524, a compound with a hydroxylaminepentanamide transition state isostere, has shown potent inhibition of HIV protease. It represents the potential of such compounds in creating effective treatments for HIV, highlighting the broader therapeutic applications of related chemical structures (Dorsey et al., 1994).
Synthesis of Heterocycles
Subheading: Synthesizing New Heterocycles
The compound's derivative, 2-Amino-1,1,3-tricyano-3-bromopropene (a variation of 2-Aminopentanamide hydrochloride), has been used in the synthesis of new heterocyclic compounds such as pyridazine, oxazine, and pyrrolo[1,2‐a]quinazoline derivatives. These derivatives have important implications in various fields of chemistry and pharmacology, illustrating the versatility of 2-Aminopentanamide hydrochloride in synthesizing diverse chemical structures (El‐Din, 2003).
Analgesic Effects
Subheading: Reduction of Visceral Pain
A study on gabapentin, a derivative of GABA and structurally related to 2-Aminopentanamide hydrochloride, showed significant reduction in acetic acid–induced visceral pain in rats. This suggests potential analgesic applications of related compounds in managing pain, especially visceral pain. The study also indicated suppression of noxious-evoked release of excitatory amino acids in the spinal cord, a mechanism that could be relevant for other similar compounds (Feng, Cui, & Willis, 2003).
Antiepileptic Potential
Subheading: Inhibiting Seizures in Epilepsy
Parawixin2, another compound related to 2-Aminopentanamide hydrochloride, has been shown to inhibit seizures in rats induced by pentylenetetrazole, suggesting its potential as a novel antiepileptic drug. This finding underlines the possibility of using similar compounds in the treatment of epilepsy and related seizure disorders (Gelfuso et al., 2013).
Mecanismo De Acción
Target of Action
2-Aminopentanamide hydrochloride, also known as Aminopentamide, primarily targets the smooth muscle cells . It acts as a cholinergic blocking agent, similar to atropine . The compound’s primary role is to inhibit the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system.
Mode of Action
The compound interacts with its targets by blocking the action of acetylcholine . This results in the relaxation of smooth muscle cells, reducing spasms and contractions .
Biochemical Pathways
Given its role as a cholinergic blocking agent, it likely impacts pathways involving acetylcholine and its receptors . The downstream effects of this interaction can include reduced muscle spasms and contractions .
Result of Action
The primary result of 2-Aminopentanamide hydrochloride’s action is the reduction of muscle spasms and contractions . This can alleviate symptoms in conditions characterized by such spasms, such as acute abdominal visceral spasm, pylorospasm, or hypertrophic gastritis .
Propiedades
IUPAC Name |
2-aminopentanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-2-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHOLEXUVFOVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopentanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







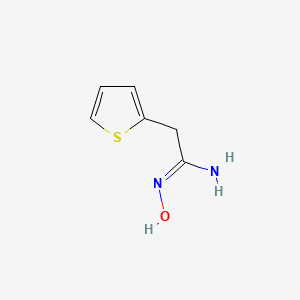

![tert-Butyl (1S,3aR,6aS)-2-((S)-2-amino-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3332860.png)
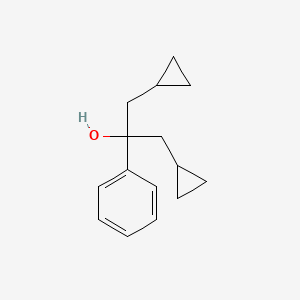
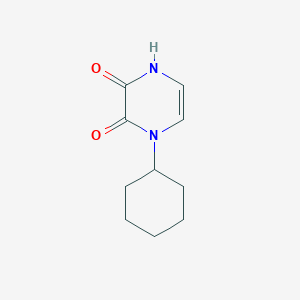

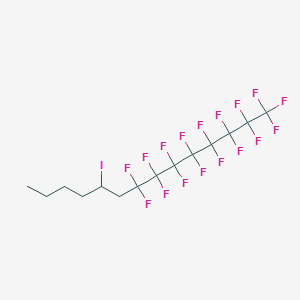
![Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B3332904.png)
![1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone](/img/structure/B3332919.png)
![2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid](/img/structure/B3332928.png)